Ethyl 14-oxotetradecanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
InChI Key |
NBVXROXODSVXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 14 Oxotetradecanoate and Analogues
Chemical Synthesis Approaches
The chemical synthesis of ethyl 14-oxotetradecanoate can be achieved through a variety of established organic reactions. These methods offer flexibility in starting materials and reaction conditions, allowing for the targeted construction of the long alkyl chain and the precise placement of the ketone and ester functionalities.
Esterification and Ketone Formation Strategies
The formation of this compound involves the creation of both an ester and a ketone functional group. A straightforward conceptual approach involves the esterification of 14-oxotetradecanoic acid with ethanol (B145695). The Fischer esterification, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst like sulfuric acid, is a classic method for this transformation. chemguide.co.uk Alternatively, the reaction can be carried out using more reactive carboxylic acid derivatives, such as the corresponding acyl chloride (14-oxotetradecanoyl chloride) with ethanol, which typically proceeds under milder conditions. pjoes.com
The synthesis of the prerequisite 14-oxotetradecanoic acid can be accomplished through various methods of ketone formation. One common strategy is the oxidation of a corresponding secondary alcohol, 14-hydroxytetradecanoic acid. Another approach involves the reaction of an organometallic reagent, such as an organocadmium or organocuprate reagent derived from a suitable 12-carbon chain, with an appropriate acid chloride like ethyl malonyl chloride.
A general method for preparing β-keto esters involves the reaction of a ketone with a source of the ester group, such as ethyl chloroformate, in the presence of a base. nih.gov While this compound is a γ-keto ester, variations of this principle can be adapted. For instance, the reaction of a ketone enolate with a reagent like diethyl carbonate can also yield β-keto esters. nih.gov
Radical Addition Reactions in Carbon Chain Elongation
Radical addition reactions provide a powerful tool for carbon-carbon bond formation and can be employed for the elongation of fatty acid chains. The thiol-ene reaction, an example of a click chemistry reaction, allows for the addition of thiols across double bonds in unsaturated fatty acids under UV irradiation. csic.es While this introduces a sulfur-containing functional group, subsequent chemical modifications could potentially lead to the desired oxo-ester.
More directly, free radical-mediated oxidation can lead to the formation of oxo-fatty acids. nih.gov This process typically involves the abstraction of a hydrogen atom, followed by the addition of oxygen and subsequent rearrangement or fragmentation of peroxyl radicals. nih.gov While potentially less selective, this approach can be a route to introduce a ketone functionality onto a long alkyl chain.
A relevant example of radical addition for chain elongation is the reaction of acetone (B3395972) with methyl undecylenate, which produces methyl 13-oxotetradecanoate. This reaction is initiated by the in-situ generation of manganese(III) from manganese(II) via a redox reaction.
Alkylation and Carbonylative Coupling Methodologies
Alkylation of β-ketoester enolates, a core reaction in the acetoacetic ester synthesis, is a highly effective method for constructing carbon chains and forming ketones. jove.comjove.com In a potential synthesis of this compound, one could envision the alkylation of a β-keto ester like ethyl acetoacetate (B1235776) with a long-chain alkyl halide (e.g., 1-bromododecane). The resulting alkylated β-keto ester could then undergo further modifications to achieve the desired structure. The reaction proceeds by deprotonation of the acidic α-proton of the β-keto ester with a base to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with the alkyl halide. jove.comjove.com
Palladium-catalyzed reactions of allyl β-keto carboxylates can also be used to form α-allyl ketones. nih.gov Furthermore, palladium-catalyzed carbonylative conjugate addition of organozinc reagents to unsaturated carbonyls in the presence of carbon monoxide can yield 1,4-diketones. acs.org These methodologies highlight the versatility of palladium catalysis in constructing ketone-containing molecules.
A general and efficient method for synthesizing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov This method has been shown to be compatible with various functional groups. nih.gov
| Alkylation Method | Key Reagents | Product Type | Reference |
| Acetoacetic Ester Synthesis | β-keto ester, Alkyl halide, Base | Substituted ketone | jove.comjove.com |
| Palladium-catalyzed Allylation | Allyl β-keto carboxylate, Palladium catalyst | α-allyl ketone | nih.gov |
| Ketone Carboxylation | Ketone, Ethyl chloroformate, Base | β-keto ester | nih.gov |
Enantioselective and Stereoselective Synthesis of Beta-Ketoesters and Derivatives
For applications requiring specific stereoisomers, enantioselective and stereoselective synthetic methods are crucial. The asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes is a powerful technique to produce chiral β-hydroxy esters with high enantioselectivity. researchgate.net While this introduces a hydroxyl group instead of a ketone, it is a key step towards chiral building blocks.
The catalytic enantioselective Roskamp reaction of α-alkyl-α-diazoesters with aldehydes, catalyzed by a chiral N,N′-dioxide−scandium(III) complex, provides a route to chiral α-alkyl-β-keto esters in excellent yields and enantioselectivities. acs.org Another approach involves the carboxyl-assisted site- and enantio-selective addition of polyfunctional nucleophiles to imines and carbonyls to afford δ-substituted-β-keto esters. rsc.org
The stereoselective synthesis of long-chain pyranones has been achieved through various strategies, including Sharpless asymmetric dihydroxylation. mdpi.com Furthermore, a one-pot sequential acetalization, Tishchenko reaction, and lactonization catalyzed by a samarium ion and mercaptan system allows for the stereoselective synthesis of δ-lactones from 5-oxoalkanals. acs.org These methods, while not directly producing this compound, demonstrate the potential for controlling stereochemistry in the synthesis of related long-chain oxo-compounds.
| Enantioselective Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Chiral Ruthenium-Diphosphine Complex | Chiral β-hydroxy ester | High | researchgate.net |
| Roskamp Reaction | Chiral N,N′-dioxide−Scandium(III) Complex | Chiral α-alkyl-β-keto ester | up to 98% | acs.org |
| Carboxyl-assisted Addition | Not specified | δ-substituted-β-keto ester | Good | rsc.org |
Green Chemistry Principles in Oxo-Fatty Ester Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of fatty ester synthesis, this often involves the use of solvent-free reaction conditions, renewable feedstocks, and reusable catalysts. rsc.orgacs.org
The esterification of fatty acids can be performed using solid-liquid solvent-free phase transfer catalysis or acidic catalysis in dry media, often accelerated by microwave irradiation. researchgate.net The use of surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) allows for selective esterifications to occur in water, avoiding the need for dehydrating agents or azeotropic removal of water. organic-chemistry.org Simple zinc(II) salts have also been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.org
The modification of natural polymers like guar (B607891) gum with fatty acid chlorides represents another green approach to synthesizing fatty acid esters. pjoes.com The use of renewable starting materials, such as those derived from vegetable oils, is a key aspect of sustainable chemistry in this field. rsc.org
Biocatalytic Synthesis Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and often highly selective alternative to traditional chemical synthesis. Lipases are particularly versatile enzymes for ester synthesis and modification. scielo.br
Lipase-catalyzed transesterification is a well-established method for producing various esters, including long-chain fatty acid esters. rsc.orgspkx.net.cn This process can be carried out under mild, often solvent-free conditions. google.com For instance, the synthesis of omega-3 fatty acid ethyl esters from fish oil has been successfully demonstrated using lipases as biocatalysts. mdpi.com The choice of lipase (B570770) can also influence the selectivity of the reaction, with some lipases showing preference for certain fatty acids. mdpi.com
The synthesis of β-keto esters can also be achieved through lipase-catalyzed transesterification of an acyl donor β-keto ester with an alcohol. google.com This method can be used to resolve racemic alcohols with high enantioselectivity. google.com Furthermore, the asymmetric reduction of ketones and β-keto esters can be accomplished using alcohol dehydrogenases, providing access to enantiopure alcohols which can be precursors to chiral ketones. nih.gov Aldolases, such as NahE, can catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes to produce α,β-unsaturated 2-keto acids, which are versatile synthetic intermediates. researchgate.net
While a direct biocatalytic synthesis of this compound has not been explicitly reported, the existing literature on lipase-catalyzed esterification and other enzymatic reactions provides a strong foundation for developing such a process. The key would be to identify a suitable enzyme and reaction conditions that can accommodate the long-chain substrate and catalyze the desired transformation.
| Biocatalytic Method | Enzyme Class | Reaction Type | Key Advantages | Reference |
| Transesterification | Lipase | Ester Synthesis | Mild conditions, High selectivity | rsc.org |
| Asymmetric Reduction | Alcohol Dehydrogenase | Ketone Reduction | High enantioselectivity | nih.gov |
| Aldol (B89426) Condensation | Aldolase | C-C bond formation | Aqueous conditions | researchgate.net |
Enzyme-Mediated Transformations of Ketone Precursors
Research into the substrate specificity of various microorganisms has revealed their potential in synthesizing a range of valuable intermediates. For instance, the bottom-fermentation yeast Saccharomyces cerevisiae IFO 0565 has demonstrated capabilities distinct from conventional baker's yeast, particularly in its high hydrolytic enzyme expression and reduction selectivity. tandfonline.com This strain has been successfully used to reduce various 3-oxoalkanoic esters, including those with aromatic substituents, halogen substitutions, and long aliphatic chains. tandfonline.com The process typically involves incubating the yeast, collecting the cells, and then resuspending them in a solution with the ketone substrate and a glucose source. tandfonline.com
The reduction of methyl 3-oxotetradecanoate (MOT), a close analogue of the title compound, to produce the chiral intermediate methyl (R)-3-hydroxytetradecanoate ((R)-MHOT) has been explored, highlighting the potential of reductases in synthesizing key components for complex molecules. researchgate.net
Table 1: Examples of Enzyme-Mediated Reduction of Ketone Precursors
Asymmetric Bioreductions for Chiral Alcohol Intermediates
The asymmetric reduction of prochiral ketones is a cornerstone for producing optically active alcohols, which are vital building blocks in the pharmaceutical and agrochemical industries. nih.gov Biocatalytic methods, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are particularly valued for their high enantioselectivity and operation under mild conditions. nih.govmdpi.com These enzymatic reactions often regenerate necessary cofactors like NADPH or NADH in situ, for example by using glucose dehydrogenase or isopropanol. mdpi.com
Ketoreductases have been successfully applied in the synthesis of key chiral intermediates. For example, the KRED1001 enzyme is used for the asymmetric reduction of a ketoester to a chiral hydroxy ester, achieving an isolated yield of 82% and an enantiomeric excess (e.e.) of over 99.5%. mdpi.com Similarly, recombinant alcohol dehydrogenases have been used to reduce ethyl 4-chloroacetoacetate to ethyl-(R)-4-chloro-3-hydroxybutanoate with a 95% yield and 99% e.e. mdpi.com
A novel alcohol dehydrogenase, SmADH2, derived from Stenotrophomonas maltophilia, has shown exceptional tolerance to high concentrations of 2-propanol, a common co-substrate for cofactor regeneration. rsc.org This robustness allows for very high substrate loading. In a specially designed reactor system to remove the inhibitory by-product acetone, this enzyme converted ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate with a 99.9% e.e. and a space-time yield of 7488 g L⁻¹ d⁻¹. rsc.org
Table 2: Research Findings on Asymmetric Bioreduction for Chiral Alcohols
Reaction Mechanisms and Chemical Transformations of Ethyl 14 Oxotetradecanoate
Mechanistic Investigations of Ketone Reactivity in Long-Chain Esters
The reactivity of the ketone group in long-chain esters like Ethyl 14-oxotetradecanoate is central to its chemical utility. Mechanistic studies have explored several pathways, focusing on transformations of the carbonyl group.
One significant area of investigation is the copper-catalyzed aerobic oxidative esterification, which involves the cleavage of the C(CO)–C(alkyl) bond. acs.orgorganic-chemistry.org This process allows for the conversion of ketones into esters. For long-chain alkyl ketones, this transformation is noteworthy as it can proceed selectively. acs.org Mechanistic studies suggest two potential pathways for this reaction. One path involves the formation of a hemiketal intermediate, followed by processes involving radical intermediates and the rearrangement of a hydroperoxide. organic-chemistry.org An alternative pathway proposes the formation of a vinyl ether intermediate leading to a dioxetane. organic-chemistry.org Isotope labeling experiments have confirmed that molecular oxygen is partially incorporated into the final ester product. acs.orgorganic-chemistry.org
Another relevant transformation is ketonization, which can occur from esters over specific catalysts. pjoes.com Studies using iron oxide-based catalysts have shown that long-chain esters can be converted to symmetrical long-chain ketones. pjoes.com This process is thought to proceed via ester hydrolysis to a carboxylic acid, followed by ketonic decarboxylation on the catalyst surface. mdpi.com The mechanism requires an acidic hydrogen on the α-carbon to the carboxylate group to generate an enolate species, which is a key intermediate in the formation of a β-keto acid that subsequently decarboxylates to form the ketone. mdpi.com
The reactivity of the ketone can be summarized in the following table:
| Reaction Type | Catalyst/Reagents | Key Mechanistic Feature | Ref |
| C(CO)-C(alkyl) Bond Cleavage | Copper Catalyst, Air (O₂) | Formation of hemiketal or vinyl ether intermediates, partial incorporation of O₂. | acs.orgorganic-chemistry.org |
| Ketonization | Iron Oxide Catalyst | Formation of a β-keto acid intermediate followed by decarboxylation on the catalyst surface. | pjoes.commdpi.com |
Reduction and Functional Group Interconversion Pathways (e.g., Hydrogenation of Ketoesters)
The reduction of the ketone functionality in this compound to a secondary alcohol (Ethyl 14-hydroxytetradecanoate) is a primary pathway for functional group interconversion. wikipedia.org Catalytic hydrogenation is a widely employed method for this transformation. libretexts.org
Asymmetric hydrogenation, which produces a specific stereoisomer of the alcohol product, is of particular importance for synthesizing chiral building blocks. The Noyori asymmetric hydrogenation, utilizing Ruthenium(II) catalysts with chiral diphosphine and diamine ligands (e.g., BINAP and DPEN), is highly effective for this purpose. nih.gov The mechanism involves the conversion of a precatalyst to a cationic species, which then forms an active RuH₂ complex. nih.gov The substrate coordinates to this complex, and hydrogen is transferred to the carbonyl group through a concerted, six-membered transition state, which accounts for the high reactivity and selectivity. nih.govrsc.org
For long-chain ketoesters, the reaction environment is crucial. The use of chiral surfactant-type rhodium catalysts in water has been shown to achieve quantitative conversion and excellent enantioselectivity (up to 99% ee) for the reduction of various long-chain ketoesters. acs.orgx-mol.comresearchgate.net The high selectivity is attributed to synergistic effects within the catalyst's metallomicelle core, where strong hydrophobic interactions between the long alkyl chains of the substrate and the catalyst stabilize the transition state. acs.orgresearchgate.net
Another method is the Meerwein–Ponndorf–Verley (MPV) reduction. Asymmetric MPV reduction of long-chain keto alkanoic acid methyl esters has been demonstrated using chiral diols as ligands. researchgate.net For instance, the reduction of a 13-keto methyl ester, a close analogue of the target compound, yielded the corresponding hydroxy ester with significant enantiomeric excess. researchgate.net
The following table summarizes key reduction pathways for long-chain ketoesters:
| Reduction Method | Catalyst System | Key Features | Typical Enantiomeric Excess (ee) | Ref |
| Asymmetric Transfer Hydrogenation | Rhodium complex with amphiphilic ligands in water | High conversion and selectivity driven by hydrophobic interactions in metallomicelles. | Up to 99% | acs.orgx-mol.comresearchgate.net |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP/DPEN | Operates via a concerted six-membered transition state. | Up to >99% | nih.govrsc.org |
| Asymmetric Meerwein–Ponndorf–Verley (MPV) Reduction | Aluminum alkoxide with chiral diol ligands | Chemoselective reduction using an inexpensive hydride source. | Up to 65% for 13-hydroxy ester | researchgate.net |
Derivatization Strategies for Structural Modification and Diversification
Derivatization is the chemical modification of a compound to produce a new compound with different properties, often to enhance analytical detection or to synthesize new molecules with specific biological or chemical functions. spectroscopyonline.com For this compound, both the ketone and ester groups serve as handles for structural modification.
A fundamental reaction for esters is the Claisen condensation, where two ester molecules react in the presence of a base to form a β-keto ester. masterorganicchemistry.com While this compound already possesses a ketone, its ester group can participate in a "crossed" Claisen condensation with another, non-enolizable ester. This reaction extends the carbon chain and introduces a new β-keto ester moiety, a versatile synthon for creating more complex molecules, such as pyrazolone (B3327878) derivatives which have shown biological activity. masterorganicchemistry.combohrium.com
The ketone group can be derivatized to form various other functional groups. For instance, it can react with N-substituted hydroxylamines to form nitrones. rsc.org This strategy has been used to create fluorescent probes for the analysis of aldehydes, and similar chemistry could be applied to ketones. rsc.org The long aliphatic chain of this compound can be advantageous in such derivatizations, as it can improve chromatographic performance and enhance ionization in mass spectrometry analysis. rsc.orgnih.gov The ketone can also undergo aldol (B89426) reactions with other carbonyl compounds, creating new C-C bonds and introducing further functional complexity. researchgate.net
These derivatization strategies are crucial for creating libraries of related compounds for screening purposes or for the synthesis of bioactive natural products and their analogues. rsc.orgnih.gov
| Functional Group | Reaction Type | Reagents | Product Type | Ref |
| Ester | Crossed Claisen Condensation | Non-enolizable ester, Strong Base (e.g., NaOEt) | New β-Keto Ester | masterorganicchemistry.com |
| Ester | Transesterification | Alcohol, Acid/Base/Enzyme Catalyst | Different Ester | rsc.org |
| Ketone | Nitrone Formation | N-Substituted Hydroxylamine (e.g., R-NHOH) | Nitrone | rsc.org |
| Ketone | Aldol Addition | Enolate of another ketone/aldehyde | β-Hydroxy Ketone | researchgate.net |
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.
In reduction reactions, the relative stability of the products dictates the selectivity. The reduction of a carbonyl group is generally more exothermic than the reduction of a carbon-carbon double bond, providing a thermodynamic basis for the chemoselective hydrogenation of unsaturated ketones. libretexts.org The hydride affinity, which measures a molecule's ability to accept a hydride ion, is a key thermodynamic parameter in reduction reactions. mdpi.com For α,β-unsaturated systems, the carbonyl group typically has a higher hydride affinity than the C=C double bond, meaning it is thermodynamically favored for reduction. mdpi.com While this compound lacks this conjugation, the principle of differential reactivity based on thermodynamic stability remains central to controlling functional group interconversions.
| Factor | Description | Relevance to this compound | Ref |
| Kinetics | Governs the reaction rate. Influenced by catalyst, temperature, pressure, and reactants. | The rate of hydrogenation or derivatization can be tuned by changing catalysts or reaction conditions. | rsc.orgrsc.orgamazonaws.com |
| Thermodynamics | Governs the reaction equilibrium and product stability. | In reductions, the higher stability of the resulting alcohol drives the reaction. In condensations, a final favorable step (e.g., deprotonation) can pull the reaction to completion. | libretexts.orgmasterorganicchemistry.commdpi.com |
Biosynthesis and Metabolic Pathways of Oxo Tetradecanoates in Non Human Organisms
Proposed Biosynthetic Routes for Oxo-Fatty Esters in Biological Systems
The biosynthesis of a compound like ethyl 14-oxotetradecanoate is not a direct product of the primary fatty acid synthesis (FAS) pathway. Instead, its formation is proposed to occur through a series of modifications of a pre-existing fatty acid, likely tetradecanoic acid (myristic acid). The principal proposed route involves the ω-oxidation pathway, followed by an esterification step.
The ω-oxidation pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids when β-oxidation is impaired. allen.in This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells in mammals, but is also present in various non-human organisms, including bacteria and yeasts. allen.innih.gov The key steps leading to a terminal oxo-fatty acid are:
ω-Hydroxylation : The process initiates with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. In the case of tetradecanoic acid, this would result in the formation of 14-hydroxytetradecanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically enzymes from the CYP4 family. wikipedia.orgnih.gov
Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 14-oxotetradecanoic acid in its aldehyde form. This step is carried out by alcohol dehydrogenases. medsciencegroup.com
Oxidation to a Carboxylic Acid (in dicarboxylic acid formation) : Typically, the aldehyde is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid (in this case, tetradecanedioic acid). allen.inagriculturejournals.cz However, the formation of a stable oxo-fatty acid at the terminal position, like 14-oxotetradecanoic acid, implies that the oxidation process may terminate at the ketone/aldehyde stage in some metabolic contexts.
Esterification : The final step to produce this compound would be the esterification of the carboxyl group of 14-oxotetradecanoic acid with ethanol (B145695). This can be catalyzed by enzymes such as wax ester synthases, which are known to catalyze the formation of fatty acid ethyl esters (FAEEs) from acyl-CoAs and alcohols. frontiersin.org
The proposed biosynthetic pathway is a multi-step enzymatic process, likely involving enzymes from different subcellular compartments.
Involvement in Fatty Acid Metabolism Cycles in Model Organisms (e.g., 3-Oxotetradecanoyl-CoA)
While 14-oxotetradecanoate is a product of terminal oxidation, its isomer, 3-oxotetradecanoate (in the form of 3-oxotetradecanoyl-CoA), is a well-established intermediate in the primary fatty acid metabolism cycles.
Table 1: Comparison of Oxo-Tetradecanoate Isomers in Metabolism
| Feature | 3-Oxotetradecanoyl-CoA | 14-Oxotetradecanoic Acid |
| Position of Oxo Group | C-3 (β-carbon) | C-14 (ω-carbon) |
| Metabolic Pathway | Fatty Acid Synthesis (FAS) & β-Oxidation | ω-Oxidation |
| Role | Intermediate | Product of alternative oxidation |
| Precursor (in synthesis) | Malonyl-CoA and an existing acyl chain | Tetradecanoic Acid |
| Enzymes (for formation) | Fatty Acid Synthase complex | Cytochrome P450, Dehydrogenases |
In fatty acid synthesis (FAS) , the cycle involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl chain. jmb.or.kr A key intermediate in each elongation cycle is a β-ketoacyl-ACP. For the synthesis of a 14-carbon chain, 3-oxotetradecanoyl-ACP would be an intermediate that is subsequently reduced, dehydrated, and reduced again to form the saturated acyl-ACP. jmb.or.kr
Conversely, in β-oxidation , fatty acids are broken down to produce acetyl-CoA. The process involves a series of four reactions that result in the shortening of the fatty acid chain by two carbons. One of the intermediates in the breakdown of tetradecanoyl-CoA is (S)-3-hydroxytetradecanoyl-CoA, which is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-oxotetradecanoyl-CoA . nih.gov This intermediate is then cleaved by a thiolase to yield lauroyl-CoA (a C12 fatty acid) and acetyl-CoA. reactome.org
The metabolism of ω-oxo fatty acids like 14-oxotetradecanoic acid is less clearly defined but it is understood that the dicarboxylic acids produced from complete ω-oxidation can be shortened from either end via β-oxidation. nih.gov
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. While specific studies on this compound are not prominent in the literature, the methodology is standard for fatty acid research.
To confirm the proposed biosynthetic route for 14-oxotetradecanoic acid, one could design experiments using isotopically labeled precursors in a suitable non-human organism known to perform ω-oxidation (e.g., certain yeast or bacterial species).
Table 2: Hypothetical Isotopic Labeling Experiments for 14-Oxotetradecanoate Biosynthesis
| Labeled Precursor | Expected Labeled Product | Rationale |
| 13C-labeled ethanol | This compound with 13C in the ethyl group | To confirm the source of the ethyl group in the final esterification step. |
| Tetradecanoic acid with 13C at the ω-carbon (C-14) | 14-Oxotetradecanoic acid with 13C at the oxo-group position | To demonstrate that tetradecanoic acid is the direct precursor and that the terminal methyl group is oxidized. |
| H218O | 14-Hydroxytetradecanoic acid with 18O in the hydroxyl group | To trace the origin of the oxygen atom in the initial hydroxylation step, although the direct source is molecular oxygen (O2) in P450-catalyzed reactions. |
By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to analyze the products, researchers can determine the position and extent of isotope incorporation, thereby providing strong evidence for the proposed metabolic conversions. Such studies have been instrumental in understanding fatty acid and polyketide biosynthesis.
Enzymatic Systems Governing Biosynthesis and Transformation (e.g., Metabolic Engineering)
The biosynthesis of this compound is governed by a cascade of specific enzymes. Metabolic engineering offers the potential to manipulate these enzymatic systems in microorganisms to enhance the production of this and other valuable oxo-fatty esters.
The key enzymes involved are:
Cytochrome P450 ω-Hydroxylases (CYP4 family) : These enzymes are crucial for the initial and rate-limiting step of ω-oxidation. nih.gov Different subfamilies exhibit substrate preferences for fatty acid chain length. For tetradecanoic acid (a C14 fatty acid), members of the CYP4A subfamily are particularly relevant. wikipedia.orgnih.gov
Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the oxidation of the terminal hydroxyl group to an aldehyde or ketone. medsciencegroup.com
Wax Ester Synthases (WS/DGAT) : These enzymes are responsible for the final esterification step. They exhibit broad substrate specificity and can catalyze the formation of fatty acid ethyl esters from an acyl-CoA and ethanol. frontiersin.org
Metabolic engineering strategies could be employed in a host organism like E. coli or Saccharomyces cerevisiae to produce this compound:
Heterologous Expression : Introduce genes encoding the necessary enzymes (e.g., a CYP4A hydroxylase, an alcohol dehydrogenase, and a wax ester synthase) into the host organism.
Increasing Precursor Supply : Engineer the host's central metabolism to increase the intracellular pools of tetradecanoyl-CoA and ethanol. This could involve upregulating fatty acid biosynthesis and engineering a pathway for ethanol production.
Blocking Competing Pathways : To channel metabolic flux towards the desired product, competing pathways such as β-oxidation could be downregulated or knocked out. frontiersin.org
Enzyme Evolution : The catalytic efficiency and substrate specificity of the involved enzymes could be improved through directed evolution.
Through such targeted genetic modifications, it is feasible to construct a microbial cell factory for the sustainable production of specific oxo-fatty esters like this compound. frontiersin.org
Table 3: Key Enzymes and their Functions
| Enzyme | EC Number | Function in Proposed Pathway |
| Cytochrome P450 ω-Hydroxylase | e.g., 1.14.15.3 | ω-hydroxylation of tetradecanoic acid |
| Alcohol Dehydrogenase | e.g., 1.1.1.1 | Oxidation of 14-hydroxytetradecanoic acid to 14-oxotetradecanoic acid |
| Wax Ester Synthase | e.g., 2.3.1.75 | Esterification of 14-oxotetradecanoyl-CoA with ethanol |
Analytical Chemistry Methodologies for Quantification and Characterization of Ethyl 14 Oxotetradecanoate
Chromatographic Techniques for Separation and Detection
Chromatographic methods are essential for separating Ethyl 14-oxotetradecanoate from complex mixtures and assessing its purity. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a sample, which are then ionized and detected by the mass spectrometer.
Qualitative Analysis: For qualitative identification, the mass spectrometer plays a crucial role. Following separation on a capillary column (commonly a non-polar column like a DB-5 or equivalent), the eluted this compound enters the MS detector. frontiersin.org Typically, Electron Ionization (EI) is used, which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is characteristic of the compound's structure and can be compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. imrpress.com
Quantitative Analysis: For quantitative purposes, the area of the chromatographic peak corresponding to this compound is measured. thepharmajournal.com This peak area is directly proportional to the amount of the compound present. To ensure accuracy and precision, an internal standard (a known amount of a different compound added to the sample) is often used. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve from which the concentration of this compound in the sample can be determined. The method can be highly sensitive, with detection limits often in the nanogram-per-milligram range. nih.gov
Table 1: Typical GC-MS Parameters for Analysis of Long-Chain Ethyl Esters
| Parameter | Typical Setting |
|---|---|
| GC System | Agilent 7890B or equivalent frontiersin.org |
| Column | Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) cabidigitallibrary.org |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) thepharmajournal.comcabidigitallibrary.org |
| Inlet Temperature | 250-280°C frontiersin.orgcabidigitallibrary.org |
| Injection Mode | Split (e.g., 5:1 or 50:1) or Splitless frontiersin.orgthepharmajournal.com |
| Oven Program | Initial temp 60-80°C, ramped to 260-310°C frontiersin.orgthepharmajournal.comcabidigitallibrary.org |
| MS System | Single Quadrupole or Triple Quadrupole frontiersin.orgcabidigitallibrary.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV imrpress.comcabidigitallibrary.org |
| Mass Range | 35-450 amu frontiersin.org |
| Data Acquisition | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized compounds like this compound, particularly for non-volatile impurities that are not amenable to GC analysis.
The purity assessment involves separating the main compound from any by-products, starting materials, or degradation products. In Reverse-Phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase is used with a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A significant challenge in the analysis of keto esters by RP-HPLC is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to broad or split peaks, complicating accurate purity assessment. chromforum.org Strategies to mitigate this issue include:
Temperature Control: Increasing the column temperature can accelerate the interconversion between tautomers, potentially causing the peaks to coalesce into a single, sharper peak. chromforum.org
Mobile Phase pH Adjustment: Modifying the pH of the mobile phase, often by making it more acidic, can influence the rate of tautomerization and improve peak shape. chromforum.org
Mixed-Mode Chromatography: The use of mixed-mode columns that offer multiple types of interactions (e.g., reverse-phase and ion-exchange) can sometimes provide better separation and peak shape for challenging compounds like β-diketones. chromforum.org
Table 2: Potential HPLC Conditions for Purity Assessment
| Parameter | Typical Setting |
|---|---|
| System | Standard HPLC system with a pump, autosampler, and detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (may contain acid modifier like 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Controlled, potentially elevated (e.g., 40°C) to manage tautomerism chromforum.org |
| Detector | UV-Vis Detector (ketone and ester carbonyls have weak absorbance at ~210 nm) or Evaporative Light Scattering Detector (ELSD) for universal detection |
| Injection Volume | 5-20 µL |
Solid-Phase Microextraction (SPME) Coupled with Chromatography
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. sigmaaldrich.com It is particularly useful for isolating analytes from a sample matrix before analysis by GC-MS. nih.govresearchgate.net
The technique utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed onto the GC column for separation and analysis. sigmaaldrich.com
Key parameters that must be optimized for efficient extraction of this compound include:
Fiber Coating: The choice of fiber coating depends on the analyte's polarity. For a semi-volatile ester, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. mdpi.com
Extraction Mode: Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is generally preferred for semi-volatile compounds to avoid matrix interference. nih.govsigmaaldrich.com
Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the fiber, but must be balanced against the stability of the compound. Extraction time is optimized to ensure equilibrium or at least consistent, reproducible extraction. researchgate.netresearchgate.net
SPME coupled with GC-MS provides a sensitive and robust method for the determination of fatty acid ethyl esters and similar compounds in various matrices. nih.govresearchgate.net
Table 3: Key Parameters for SPME Method Development
| Parameter | Description |
|---|---|
| Fiber Coating | DVB/CAR/PDMS, PDMS/DVB, or Polyacrylate (PA) mdpi.com |
| Extraction Mode | Headspace (HS-SPME) nih.gov |
| Extraction Temperature | Optimized in the range of 30-75°C researchgate.netmdpi.comresearchgate.net |
| Extraction Time | Optimized in the range of 20-60 minutes researchgate.netmdpi.comresearchgate.net |
| Sample Agitation | Often used to facilitate equilibrium |
| Salt Addition | Can be used to increase the ionic strength of aqueous samples, promoting the release of analytes into the headspace |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Ethyl Group: An ethyl ester group characteristically displays a quartet around δ 4.1 ppm (for the -O-CH₂- protons, coupled to the adjacent methyl group) and a triplet around δ 1.2 ppm (for the -CH₃ protons, coupled to the adjacent methylene (B1212753) group). rsc.org
Aliphatic Chain: The long methylene (-CH₂-) chain would produce a large, complex multiplet signal primarily between δ 1.2 and 1.6 ppm. The methylene groups adjacent to the functional groups would be shifted further downfield. The -CH₂- group alpha to the ester carbonyl would appear around δ 2.3 ppm (as a triplet), while the -CH₂- group alpha to the ketone carbonyl would appear around δ 2.4 ppm (as a triplet).
Terminal Methyl Group: The terminal methyl group (-CH₃) at the end of the long alkyl chain would appear as a triplet around δ 2.1 ppm, coupled to the adjacent methylene group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Carbonyl Carbons: Two distinct signals in the downfield region would be observed for the two carbonyl carbons. The ester carbonyl carbon is expected around δ 174 ppm, while the ketone carbonyl carbon would appear further downfield, around δ 209 ppm.
Ethyl Group Carbons: The -O-CH₂- carbon would appear around δ 60 ppm, and the -CH₃ carbon would be upfield, around δ 14 ppm.
Aliphatic Chain Carbons: The methylene carbons of the long chain would produce a series of signals in the range of δ 22-35 ppm. The carbons alpha to the ester and ketone groups would be shifted to around δ 34 ppm and δ 43 ppm, respectively. The terminal methyl carbon would be found at the most upfield position, around δ 30 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Ester C=O | - | ~174 |
| Ketone C=O | - | ~209 |
| Ester -O-CH₂-CH₃ | ~4.1 (quartet) | ~60 |
| Ester -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
| -CH₂- adjacent to Ester C=O | ~2.3 (triplet) | ~34 |
| -CH₂- adjacent to Ketone C=O | ~2.4 (triplet) | ~43 |
| -CH₃ adjacent to Ketone C=O | ~2.1 (singlet) | ~30 |
| Aliphatic -(CH₂)n- Chain | ~1.2-1.6 (multiplet) | ~22-35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).
For this compound, the IR spectrum would be dominated by absorptions corresponding to its two carbonyl groups and its long aliphatic chain.
C=O Stretching: The presence of two distinct carbonyl groups, an ester and a ketone, is a key structural feature. The ester C=O stretch typically appears as a strong, sharp band around 1735-1750 cm⁻¹. pressbooks.pub The ketone C=O stretch appears at a slightly lower wavenumber, generally around 1715 cm⁻¹, also as a strong, sharp band. lumenlearning.comlibretexts.org The presence of both of these distinct peaks would be strong evidence for the proposed structure.
C-H Stretching: The aliphatic C-H bonds of the methylene and methyl groups would give rise to strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.publibretexts.org
C-O Stretching: The C-O single bond stretch of the ester group would produce a strong band in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone | C=O Stretch | ~1715 lumenlearning.comlibretexts.org | Strong, Sharp |
| Ester | C=O Stretch | ~1735-1750 pressbooks.pub | Strong, Sharp |
| Ester | C-O Stretch | 1000-1300 | Strong |
| Alkane | C-H Stretch | 2850-2960 pressbooks.pub | Strong |
| Alkane | C-H Bend | 1450-1470 | Medium |
Sample Preparation and Extraction Protocols for Complex Matrices
The effective analysis of this compound, a lipophilic compound, from complex biological, environmental, or food matrices hinges on a meticulous sample preparation strategy. The primary goal is to extract the analyte efficiently while minimizing matrix effects—the interference from other components in the sample that can suppress or enhance the analytical signal. nih.govvu.nl Common techniques applicable to long-chain esters from such matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.orgyoutube.com For a nonpolar compound like this compound, a sample would be homogenized in an aqueous solution, and the analyte would be partitioned into a water-immiscible organic solvent such as hexane, diethyl ether, or chloroform. libretexts.orgutwente.nllipidmaps.org The process often involves vigorous mixing followed by separation of the layers. youtube.com To improve recovery, multiple extractions may be performed. libretexts.org LLE is particularly useful for initial cleanup and for removing highly polar interfering compounds. researchgate.net
Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, reducing solvent consumption and emulsion formation. lodz.pl The principle involves passing a liquid sample through a solid sorbent (the stationary phase) that retains the analyte. lodz.pl Interferences are washed away, and the purified analyte is then eluted with a different solvent. lodz.pl Given the nonpolar nature of this compound, a reversed-phase SPE (RP-SPE) approach would be highly suitable. lodz.pl In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the lipophilic analyte from a more polar sample solution. lodz.pl After washing, the analyte can be eluted with a nonpolar organic solvent. aocs.org For fatty matrices, specialized sorbents like zirconia-based materials (e.g., Z-Sep) can be employed to selectively remove lipids and pigments. sigmaaldrich.com
The choice between LLE and SPE depends on the specific matrix, the required level of cleanup, and throughput needs. A summary of these approaches is presented below.
| Technique | Principle | Typical Solvents/Sorbents | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. libretexts.org | Aqueous phase + Organic solvent (e.g., Hexane, Chloroform, Diethyl Ether). utwente.nl | Effective for extracting the lipophilic keto ester from aqueous-based samples (e.g., plasma, cell culture media). | Simple, low cost, effective for initial cleanup. researchgate.net | Labor-intensive, can form emulsions, requires large solvent volumes. researchgate.net |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by elution. lodz.pl | Reversed-Phase (e.g., C18, polymeric sorbents) for retaining the nonpolar analyte. nih.govlodz.pl | Highly suitable for cleaning up extracts from complex matrices like food, tissue homogenates, or environmental samples. nih.gov | High selectivity, reduced solvent use, amenable to automation, avoids emulsions. lodz.pl | Higher cost per sample, requires method development to optimize sorbent and solvents. |
Method Validation and Analytical Performance Parameters (e.g., Detection Limits, Precision, Accuracy)
Once an extraction protocol is established, the analytical method, likely Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), must be validated to ensure its reliability for the intended purpose. nih.govnih.gov Method validation demonstrates that the analytical procedure is accurate, precise, and sensitive for the quantification of this compound. Key performance parameters are established according to international guidelines. nih.gov
Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ntnu.no For long-chain fatty acid esters, modern mass spectrometry techniques can achieve LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netnih.gov
Precision: This parameter measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The variation observed when the analysis is performed by one operator on one instrument over a short period.
Intermediate Precision (Inter-assay precision): The variation within a laboratory, accounting for different days, different analysts, or different equipment. nih.gov For bioanalytical methods, RSD values are often expected to be below 15%. nih.gov
Accuracy: Accuracy reflects the closeness of the mean test result to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% Recovery) indicates the accuracy of the method. scielo.br Recoveries are typically expected to be within a range of 80-120% for each concentration level. researchgate.net
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its linearity is typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99. sigmaaldrich.com
The following table illustrates typical performance parameters that would be expected for a validated LC-MS/MS method for the quantification of a long-chain keto ester like this compound in a biological matrix.
| Parameter | Acceptance Criteria | Illustrative Finding for a Hypothetical Method |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.998 over a range of 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10; with acceptable precision/accuracy | 0.8 ng/mL |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | Intra-assay: 4.1 - 8.5% Inter-assay: 6.3 - 11.2% nih.gov |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 94.8% - 110.8% across three concentration levels nih.gov |
Biological Occurrence and Roles in Non Clinical Systems
Natural Occurrence in Botanical Extracts and Agricultural Products (e.g., Essential Oils)
There is currently no scientific literature reporting the isolation or identification of Ethyl 14-oxotetradecanoate from any botanical extracts, essential oils, or other agricultural products.
Ecological and Biochemical Significance in Non-Human Organisms (Excluding Direct Human Health Outcomes)
There is no information available in published ecological or biochemical studies detailing any role or significance of this compound in non-human organisms.
Applications in Advanced Organic Synthesis and Industrial Chemistry Non Pharmaceutical
Role as Chemical Intermediates for Specialty Chemicals and Materials
Chemical intermediates are compounds that are not themselves final products but are essential for the synthesis of more complex molecules. Ethyl 14-oxotetradecanoate serves as a valuable intermediate in the multi-step synthesis of complex organic structures. Its bifunctional nature, possessing both an ester and a ketone group, allows for a variety of chemical transformations, making it a versatile building block for chemists.
A significant application of analogous long-chain keto-esters is in the synthesis of macrocyclic compounds, which are large ring structures. Specifically, a related compound, methyl 13-oxotetradecanoate, has been utilized in the synthesis of muscone, the primary odorous constituent of musk deer gland, which is in high demand in the fragrance industry. perfumerflavorist.com This synthesis involves the conversion of the keto-ester into a dicarboxylic acid ester, which then undergoes an intramolecular acyloin condensation to form the desired macrocyclic ketone. perfumerflavorist.com This well-documented pathway for the methyl ester strongly suggests a similar utility for this compound in creating 15-membered macrocyclic ketones, which are a cornerstone of the synthetic musk industry.
The general class of long-chain keto-esters can be represented by the following structure:
| Functional Group 1 | Carbon Chain | Functional Group 2 |
| Ester (e.g., -COOEt) | (CH₂)n | Ketone (e.g., -C(O)CH₃) |
This structural arrangement is key to its function as an intermediate, allowing for selective reactions at either the ester or ketone site to build molecular complexity.
Utility in Flavor and Fragrance Research as Characterized Constituents
The most prominent non-pharmaceutical application of this compound is as a precursor in the synthesis of high-value fragrance ingredients, particularly macrocyclic musks. perfumerflavorist.comillinois.edu Macrocyclic musks are prized for their unique and persistent odor, which is a fundamental component of many perfumes and cosmetic products. perfumerflavorist.com
Research has demonstrated synthetic routes to muscone that begin with the radical addition of a ketone to a long-chain alkene ester. perfumerflavorist.com For instance, the reaction of acetone (B3395972) with methyl undecylenate yields methyl 13-oxotetradecanoate. perfumerflavorist.com This intermediate is then further elaborated through steps like a Wittig-Horner reaction and hydrogenation to create a diester, which is the direct precursor for cyclization into the muscone framework. perfumerflavorist.com Given the chemical similarities, this compound is a key characterized intermediate in similar synthetic strategies aimed at producing these valuable macrocycles.
While the direct olfactory properties of this compound itself are not the primary focus, its identity and purity are critical for the successful synthesis of the final fragrance compound. Therefore, it is considered a well-characterized constituent within the multi-step synthetic pathways prevalent in the flavor and fragrance industry.
Table of Related Macrocyclic Musks and Precursors
| Precursor Type | Example Precursor | Target Macrocycle | Olfactory Profile |
|---|---|---|---|
| Keto-ester | Methyl 13-oxotetradecanoate | Muscone | Musk |
| Dicarboxylic Acid | Hexadecanedioic Acid | Exaltone® | Musk |
Potential as Bio-based Feedstocks for Sustainable Chemical Production
The transition towards a bio-based economy has spurred research into the production of industrial chemicals from renewable resources. This compound is a compound that can potentially be derived from bio-based feedstocks, enhancing its appeal from a sustainability perspective.
A plausible and sustainable route to this keto-ester begins with oleic acid, a monounsaturated fatty acid abundant in many vegetable oils. Ethyl oleate, the ethyl ester of oleic acid, is already produced sustainably from high oleic acid waste streams. rsc.org The double bond in oleic acid or its esters can be cleaved through oxidation to yield shorter-chain dicarboxylic acids or aldehyde-esters, which can then be further transformed.
The synthesis of this compound from a bio-based precursor like ethyl oleate would likely involve the oxidative cleavage of the C9 double bond to yield a shorter chain aldehyde, followed by a series of reactions to introduce the oxo group at the 14-position. While this specific multi-step conversion from oleic acid is a subject for further research and development, the existence of its components in the bio-based chemical portfolio is promising. The ability to produce a valuable specialty chemical intermediate from an industrial byproduct aligns with the principles of a circular economy and green chemistry. rsc.org
Potential Bio-based Synthesis Pathway
| Starting Material (Bio-based) | Key Transformation | Intermediate | Target Compound |
|---|---|---|---|
| High Oleic Acid Waste | Esterification | Ethyl Oleate | This compound |
This potential for a bio-based production route makes this compound an attractive target for future research in sustainable industrial chemistry.
Theoretical and Computational Studies of Ethyl 14 Oxotetradecanoate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of Ethyl 14-oxotetradecanoate at the atomic level. These calculations can predict the molecule's most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Furthermore, these methods provide a detailed picture of the electronic landscape of the molecule. Key electronic properties that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of a Representative Long-Chain Keto-Ester (Note: Data is illustrative for a similar long-chain keto-ester due to the absence of specific published data for this compound.)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, with its long aliphatic chain, MD simulations are crucial for exploring its vast conformational space.
Reaction Mechanism Modeling and Prediction of Reactivity
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy barriers that must be overcome for a reaction to occur. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
For this compound, with its ester and ketone functional groups, several reactions could be modeled. For instance, the hydrolysis of the ester group or the nucleophilic addition to the ketone carbonyl could be investigated. These models can help in predicting the most likely reaction pathways and the conditions that would favor a particular product.
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity or physical properties. While specific biological activities of this compound are not the focus here, the principles of SAR and SPR can be applied to understand how modifications to its structure would affect its chemical reactivity and physical properties.
By systematically changing parts of the molecule in silico (e.g., altering the length of the alkyl chain, changing the ester group), a series of related compounds can be studied computationally. The calculated properties, such as the HOMO-LUMO gap (related to reactivity) or the dipole moment (related to polarity and solubility), can then be correlated with the structural modifications. These correlations can provide valuable insights for designing molecules with desired properties. For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the boiling point or viscosity of similar keto-esters based on their structural features.
Future Research Directions and Emerging Paradigms in Ethyl 14 Oxotetradecanoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The industrial viability and environmental footprint of chemical compounds are largely determined by their synthetic pathways. For Ethyl 14-oxotetradecanoate, future research will likely pivot from traditional multi-step organic syntheses towards more efficient and sustainable methodologies. A primary focus will be on biocatalysis and green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Enzymatic synthesis represents a particularly promising avenue. Lipases are widely used for esterification reactions due to their high specificity and mild reaction conditions. mdpi.com Research into the enzymatic synthesis of fatty acid ethyl esters (FAEEs) has demonstrated high yields in solvent-free systems, which could be adapted for the production of this compound. researchgate.net Furthermore, engineered whole-cell catalysts expressing enzymes like P450 monooxygenases and alcohol dehydrogenases have been developed for the production of β-oxo fatty acid methyl esters. rwth-aachen.de A significant future challenge will be to engineer or discover enzymes capable of regioselectively oxidizing the ω-1 position of a tetradecanoate (B1227901) precursor to create the 14-oxo functionality. This would represent a major step towards a one-pot, bio-based production system.
The table below outlines potential sustainable synthetic strategies and their associated research goals.
| Synthetic Strategy | Key Biocatalyst/Method | Primary Research Goal | Potential Advantages |
| Whole-Cell Biotransformation | Engineered E. coli or yeast expressing P450 monooxygenases | Develop strains for selective ω-1 hydroxylation of ethyl tetradecanoate followed by oxidation. | Utilizes renewable feedstocks; potential for one-pot synthesis. rwth-aachen.de |
| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435) | Optimize the direct esterification of 14-oxotetradecanoic acid with ethanol (B145695) in a solvent-free system. | High yields, mild conditions, reusable catalyst. mdpi.comresearchgate.net |
| Chemoenzymatic Synthesis | Combination of chemical catalysis and enzymatic steps | Use a green oxidant for the oxo-functionalization of a bio-derived precursor, followed by enzymatic esterification. | Balances the efficiency of chemical steps with the selectivity of biocatalysis. |
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
Detecting and quantifying this compound, especially at trace levels within complex biological or environmental matrices, requires sophisticated analytical methods. Future research must focus on enhancing the sensitivity and selectivity of current techniques. While gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying fatty acid esters, its capability for resolving positional isomers of the oxo group can be limited without derivatization. nih.gov
Future advancements will likely involve the coupling of high-resolution chromatography with advanced mass spectrometry. Techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide the necessary resolving power to separate this compound from other isomeric oxo-esters. Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and can provide structural information through fragmentation patterns, aiding in the unambiguous identification of the ketone's position. For absolute structural confirmation and differentiation of isomers, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, remains the gold standard, although it requires higher sample concentrations.
The following table compares advanced analytical techniques for their potential application in this compound analysis.
| Analytical Technique | Primary Application | Strengths for Oxo-Ester Analysis | Current Limitations |
| GCxGC-TOF-MS | Trace analysis in complex mixtures | Superior chromatographic resolution for separating isomers. | Requires specialized equipment and complex data analysis. |
| LC-MS/MS | High-sensitivity quantification | Excellent detection limits; structural information from fragmentation. | Ionization efficiency can be matrix-dependent. |
| High-Field NMR | Unambiguous structure elucidation | Definitive identification of carbonyl position and differentiation of isomers. | Lower sensitivity, requiring larger sample amounts. |
| Infrared Spectroscopy | Functional group identification | Can confirm the presence of both ester and ketone functional groups. nih.gov | Limited ability for isomer differentiation or trace analysis. rsc.org |
Unraveling Undiscovered Biological Functions in Environmental and Non-Human Systems
Fatty acids and their derivatives serve a vast array of biological roles, from structural components of membranes to signaling molecules. nih.govnih.gov While the specific functions of this compound are largely uncharacterized, research into related oxo-lipids provides a roadmap for future investigation. For instance, certain oxo-fatty acids act as defense compounds in plants or are components of insect surface waxes, suggesting roles in inter-species communication or environmental protection. nih.govgerli.com
Future research should explore the potential ecological roles of this compound. This could involve screening for its presence in microbial, fungal, plant, and insect systems. Its role as a potential pheromone, kairomone, or antimicrobial agent could be investigated. For example, fatty acid esters have been shown to modulate gut health and possess antimicrobial properties in livestock. feedandadditive.com Investigating whether this compound exhibits similar bacteriostatic or bactericidal activity against environmental or pathogenic microbes is a logical next step. Furthermore, its function as a carbon and energy storage molecule, similar to wax esters in some bacteria, could be explored in microorganisms found in unique environments. nih.gov
Integration of Omics Data for Systems-Level Understanding of Metabolism
To fully comprehend the biological significance of this compound, it is essential to understand its metabolic context. Advances in systems biology, powered by high-throughput "omics" technologies, provide the tools to achieve this. nih.gov A multi-omics approach, integrating lipidomics, transcriptomics, proteomics, and metabolomics, can map the metabolic pathways involved in the synthesis and degradation of this compound and identify the regulatory networks that control its abundance. nih.govnih.gov
Computational Design and Prediction of Novel Oxo-Fatty Ester Derivatives for Targeted Applications
Computational chemistry and molecular modeling offer powerful tools for designing novel molecules with specific, desired properties. cdmf.org.br Building upon the this compound scaffold, future research can focus on the in silico design of new derivatives for targeted applications. By modifying the molecule's structure—for example, by altering the chain length, adding other functional groups (e.g., hydroxyls, double bonds), or changing the esterifying alcohol—its physicochemical properties can be fine-tuned. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can be employed to predict how these structural changes will affect properties such as lubricity, viscosity, biodegradability, or biological activity. researchgate.net For instance, derivatives could be designed to act as novel bioplastics, specialized lubricants, or precursors for polymers. nih.govncsu.edu In the biomedical field, molecular docking studies could be used to design derivatives that bind to specific enzyme active sites, potentially leading to the development of new therapeutic agents. nih.gov This computational-first approach can significantly accelerate the discovery process by prioritizing the synthesis of a smaller number of highly promising candidate molecules, saving time and resources.
The table below presents hypothetical derivatives and their potential computationally-guided applications.
| Derivative Scaffold | Potential Modification | Predicted Property Change | Targeted Application |
| This compound | Addition of a terminal hydroxyl group | Increased amphiphilicity | Bio-surfactant, emulsifier in cosmetics. mdpi.com |
| 14-Oxotetradecanoic Acid Ester | Esterification with a polyol (e.g., glycerol) | Increased viscosity and thermal stability | Bio-lubricant base oil. mdpi.com |
| Ethyl 14-oxotetradecenoate | Introduction of a double bond in the carbon chain | Altered melting point and flexibility | Monomer for biodegradable polymers. nih.gov |
| 14-Oxotetradecanamide | Replacement of the ester with an amide linkage | Increased potential for hydrogen bonding | Precursor for specialty polyamides; potential bioactive agent. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
